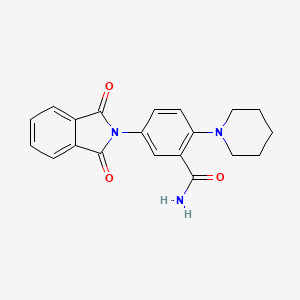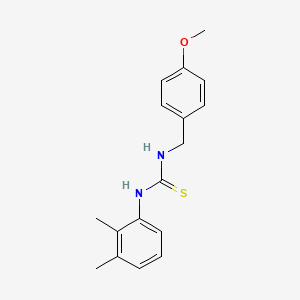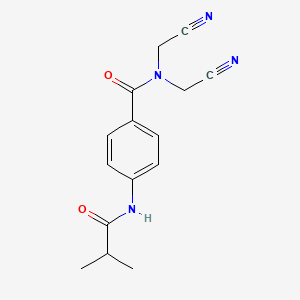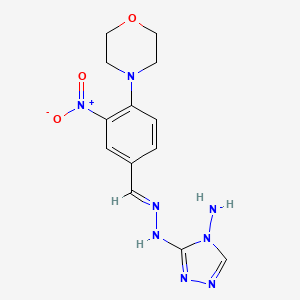
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology.
作用機序
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is believed to bind to the SH3 domain of Grb2 through hydrogen bonding and hydrophobic interactions. This binding induces a conformational change in Grb2, which can then interact with other proteins in the cell signaling pathway.
Biochemical and Physiological Effects
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been shown to have no significant effects on cell viability or proliferation at concentrations used in lab experiments. However, it can induce a slight increase in reactive oxygen species (ROS) production, which may affect cellular signaling pathways.
実験室実験の利点と制限
One of the main advantages of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is its specificity for the SH3 domain of Grb2, which allows for the detection of protein-protein interactions with high sensitivity and selectivity. However, N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has a relatively short half-life in cells and can be rapidly metabolized, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide research. One area of interest is the development of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide-based probes for studying other protein-protein interactions in live cells. Another potential application is the use of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide as a therapeutic agent for cancer treatment, as Grb2 is overexpressed in many types of cancer cells. Additionally, further studies are needed to investigate the long-term effects of N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide on cellular signaling pathways and its potential toxicity in vivo.
Conclusion
Overall, N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide is a promising chemical compound with potential applications in medicine and biotechnology. Its specificity for the SH3 domain of Grb2 makes it a useful tool for studying protein-protein interactions, and further research is needed to explore its full potential in these areas.
合成法
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide can be synthesized by reacting 2-methoxy-5-nitroaniline with propionyl chloride and benzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified using column chromatography to obtain N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide as a white crystalline solid.
科学的研究の応用
N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been studied extensively for its potential applications in medicine and biotechnology. One of the main areas of research is its use as a fluorescent probe for detecting protein-protein interactions. N-(2-methoxy-5-nitrophenyl)-4-(propionylamino)benzamide has been shown to bind specifically to the SH3 domain of the protein Grb2, which is involved in cell signaling pathways. This binding can be detected by fluorescence resonance energy transfer (FRET) and used to study protein-protein interactions in live cells.
特性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-3-16(21)18-12-6-4-11(5-7-12)17(22)19-14-10-13(20(23)24)8-9-15(14)25-2/h4-10H,3H2,1-2H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYZQTARUFGLRRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5774067.png)

![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)
![4-[1-(4-hydroxybenzyl)-5-methyl-1H-benzimidazol-2-yl]phenol](/img/structure/B5774105.png)


![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)




